molecular formula C14H12FNO3S B270071 N-(3-fluorophenyl)-2-(phenylsulfonyl)acetamide

N-(3-fluorophenyl)-2-(phenylsulfonyl)acetamide

Cat. No. B270071
M. Wt: 293.32 g/mol
InChI Key: TWVGPXXATNLWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-(phenylsulfonyl)acetamide, commonly known as FPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPA is a white crystalline powder that is soluble in organic solvents and has a melting point of 135-137°C. This compound is synthesized using a simple and efficient method, making it a popular choice for scientific research.

Mechanism of Action

The mechanism of action of FPA is not well understood, but it is believed to act as an inhibitor of certain enzymes involved in cancer cell growth and proliferation. FPA has been shown to inhibit the activity of histone deacetylases, which play a critical role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
FPA has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. FPA has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

FPA has several advantages for use in lab experiments, including its ease of synthesis, high purity, and low cost. However, there are also some limitations associated with the use of FPA, such as its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on FPA, including the development of more efficient and sustainable synthesis methods, the investigation of its potential applications in drug discovery, and the exploration of its mechanism of action and biochemical effects. Additionally, the use of FPA in the development of new materials with unique properties, such as conductive polymers and liquid crystals, is an area of interest for future research.
In conclusion, FPA is a promising compound with potential applications in various fields of scientific research. Its ease of synthesis, high purity, and low cost make it an attractive choice for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery and material science.

Synthesis Methods

The synthesis of FPA involves the reaction of 3-fluoroaniline with phenylsulfonyl chloride and acetic anhydride. The reaction takes place in the presence of a catalyst, such as triethylamine, to yield FPA as the final product. The yield of FPA can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

FPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, FPA has been investigated as a potential drug candidate for the treatment of cancer and other diseases. FPA has also been used as a building block in the synthesis of various organic compounds, such as benzothiazoles and pyridines.

properties

Product Name

N-(3-fluorophenyl)-2-(phenylsulfonyl)acetamide

Molecular Formula

C14H12FNO3S

Molecular Weight

293.32 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C14H12FNO3S/c15-11-5-4-6-12(9-11)16-14(17)10-20(18,19)13-7-2-1-3-8-13/h1-9H,10H2,(H,16,17)

InChI Key

TWVGPXXATNLWJF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=CC=C2)F

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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